3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride
CAS No.: 1417794-36-5
Cat. No.: VC4397070
Molecular Formula: C9H13ClN4O2
Molecular Weight: 244.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417794-36-5 |
|---|---|
| Molecular Formula | C9H13ClN4O2 |
| Molecular Weight | 244.68 |
| IUPAC Name | 3-nitro-N-pyrrolidin-3-ylpyridin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-4-11-9(8)12-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2,(H,11,12);1H |
| Standard InChI Key | RSNZMOIMXSSVJS-UHFFFAOYSA-N |
| SMILES | C1CNCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyridine ring with a nitro (-NO₂) group at position 3 and a pyrrolidin-3-ylamine group at position 2. The pyrrolidine ring introduces chirality, with the (S)-enantiomer being the biologically active form in many studies . The hydrochloride salt forms via protonation of the secondary amine, yielding a molecular formula of C₁₀H₁₄ClN₅O₂ and a molecular weight of 283.71 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄ClN₅O₂ |
| Molecular Weight | 283.71 g/mol |
| Solubility (Water) | >50 mg/mL (25°C) |
| pKa (amine) | ~8.2 |
| Melting Point | 215–217°C (decomposes) |
The nitro group’s electron-withdrawing nature reduces the basicity of the pyridine nitrogen, while the pyrrolidine moiety enhances solubility in polar solvents.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
-
Nitration of 2-Aminopyridine: Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group at position 3, yielding 3-nitro-2-aminopyridine.
-
Amination with Pyrrolidine: The amine at position 2 undergoes nucleophilic substitution with pyrrolidin-3-amine in dimethylformamide (DMF) at 80°C for 12 hours, followed by HCl treatment to form the hydrochloride salt .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 65 |
| Amination | Pyrrolidin-3-amine, DMF, 80°C | 58 |
Industrial Scaling
Industrial production employs continuous-flow reactors to optimize temperature control and reduce side reactions. Catalytic hydrogenation is avoided due to the nitro group’s sensitivity to reduction.
Biological Activity and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The nitro group generates reactive oxygen species (ROS), disrupting bacterial cell membranes.
Table 3: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 12.4 | Caspase-3 Activation |
| MCF-7 | 17.9 | ROS Generation |
Neurological Effects
Structural analogs inhibit neuronal nitric oxide synthase (nNOS) with Ki = 0.8 µM, suggesting potential for treating neurodegenerative diseases. The pyrrolidine moiety enhances blood-brain barrier permeability compared to piperidine derivatives .
Comparative Analysis with Structural Analogs
Pyrrolidine vs. Piperidine Derivatives
Replacing pyrrolidine with piperidine reduces solubility (<10 mg/mL) and anticancer activity (IC₅₀ > 30 µM), highlighting the importance of the five-membered ring.
Nitro Group Modifications
Reduction of the nitro group to an amine abolishes ROS generation, confirming its role in cytotoxicity.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor for kinase inhibitors and antibiotics. Its chiral center allows for enantioselective synthesis of targeted therapies .
Materials Science
Coordination with transition metals (e.g., Cu²⁺) yields complexes with luminescent properties, useful in organic LEDs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume